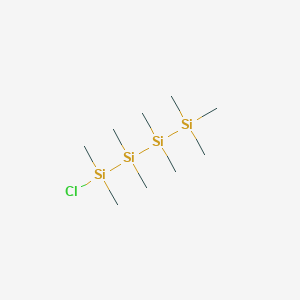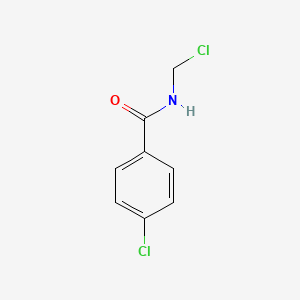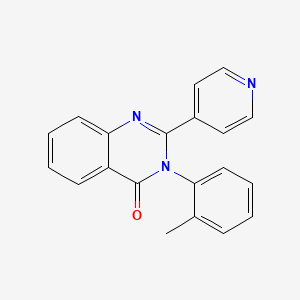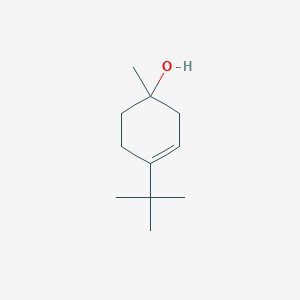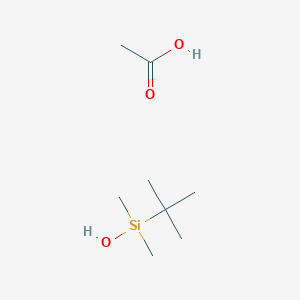![molecular formula C15H30O2Sn2 B14667588 Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane CAS No. 42414-63-1](/img/structure/B14667588.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane typically involves the reaction of triethylstannyl derivatives with propargyl compounds. One common method includes the use of triethylstannyl chloride and propargyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Chemical Reactions Analysis
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the triethylstannyl group is replaced by other functional groups.
Scientific Research Applications
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane can be compared with other organotin compounds such as:
Triethylstannyl chloride: A precursor in the synthesis of various organotin compounds.
Triethylstannyl acetate: Used in organic synthesis and as a catalyst.
Triethylstannyl bromide: Another organotin compound with similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organotin compounds .
Properties
CAS No. |
42414-63-1 |
|---|---|
Molecular Formula |
C15H30O2Sn2 |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
triethylstannyl 3-triethylstannylprop-2-ynoate |
InChI |
InChI=1S/C3HO2.6C2H5.2Sn/c1-2-3(4)5;6*1-2;;/h(H,4,5);6*1H2,2H3;;/q;;;;;;;;+1/p-1 |
InChI Key |
NDUBLMAUVAHTFC-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)C#CC(=O)O[Sn](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


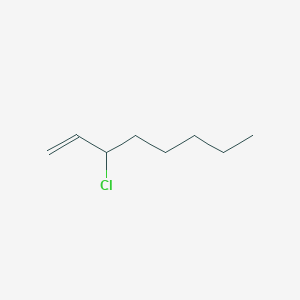
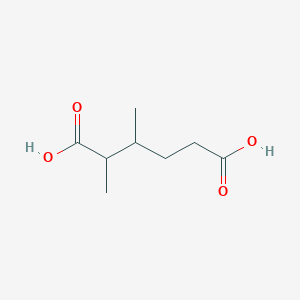
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)

